N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine
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Overview
Description
N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core fused with a dithiolo ring and substituted with a 2,4-dimethylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dithiolo Ring: The dithiolo ring can be introduced through a cyclization reaction involving a suitable dithiol and a quinoline derivative.
Substitution with 2,4-Dimethylphenyl Group: The final step involves the substitution of the quinoline derivative with a 2,4-dimethylphenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone imine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The quinoline core is known to interact with DNA and proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine .
- N-(2,3-Dimethylphenyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine .
Uniqueness
N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine is unique due to its specific substitution pattern and the presence of both the dithiolo ring and the quinoline core. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
5682-35-9 |
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Molecular Formula |
C21H22N2S2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C21H22N2S2/c1-12-7-9-16(14(3)10-12)22-20-18-15-8-6-13(2)11-17(15)23-21(4,5)19(18)24-25-20/h6-11,23H,1-5H3 |
InChI Key |
ZNIPUCXLJJJDPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C3=C(C(NC4=C3C=CC(=C4)C)(C)C)SS2)C |
Origin of Product |
United States |
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